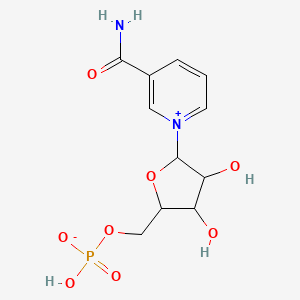

beta-NM;NMN

Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism in Cellular Homeostasis

Nicotinamide Adenine Dinucleotide (NAD+) is a central coenzyme in every living cell, indispensable for life. youthandearth.comnih.gov Its significance extends far beyond its classical role in bioenergetics, acting as a critical signaling molecule that governs cellular health and homeostasis. ahajournals.orgtandfonline.com The balance of NAD+ and its reduced form, NADH, is fundamental to cellular metabolism, while the consumption of NAD+ as a substrate for various enzymes links the cell's energy state to a wide range of physiological processes. nih.govahajournals.org

Substrate for NAD+-Dependent Enzymes Beyond its function in redox reactions, NAD+ serves as a crucial substrate for several families of non-redox, NAD+-consuming enzymes. nih.gov These enzymes cleave the NAD+ molecule to utilize its components for cellular signaling and regulation, producing nicotinamide (NAM) as a byproduct. nih.gov Key classes of these enzymes include:

Sirtuins: These are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases that play a critical role in regulating cellular homeostasis. nih.govconsensus.app Sirtuins are involved in a multitude of cellular processes, including DNA repair, gene expression, inflammation control, metabolic regulation, and mitochondrial biogenesis. youthandearth.comtandfonline.comjinfiniti.com Their activity is directly dependent on the availability of NAD+, linking the cell's metabolic state to longevity and stress response pathways. tandfonline.comconsensus.app

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes that use NAD+ to synthesize poly(ADP-ribose) chains on target proteins. nih.gov This process is fundamental for DNA repair and maintaining genomic stability. nih.govstanford.edu When DNA damage occurs, PARP activity increases significantly, consuming large amounts of NAD+ to orchestrate the repair process. stanford.edu

CD38 and CD157: These are NAD+ glycohydrolases (NADases) primarily located on the cell surface. nih.gov They hydrolyze NAD+ and are involved in calcium signaling and immune cell function. nih.govtandfonline.comstanford.edu

The constant consumption of NAD+ by these enzymes necessitates its continuous synthesis to maintain stable intracellular pools, which is essential for cellular function and organismal health. nih.govtandfonline.com A decline in cellular NAD+ levels, which is observed during aging and in certain disease states, is linked to impaired function of these enzymes, contributing to metabolic decline, mitochondrial dysfunction, and the accumulation of cellular damage. nih.govnih.govconsensus.app

Key NAD+-Consuming Enzyme Families and Their Functions

| Enzyme Family | Primary Function | Cellular Processes Regulated | Reference |

|---|---|---|---|

| Sirtuins (e.g., SIRT1, SIRT3) | NAD+-dependent deacetylation and ADP-ribosylation | Metabolism, DNA repair, inflammation, mitochondrial function, gene expression, aging | nih.govnih.govtandfonline.com |

| Poly(ADP-ribose) Polymerases (PARPs) | DNA damage detection and repair, genomic stability | Synthesis of poly(ADP-ribose) for signaling DNA damage | nih.govstanford.edu |

| CD38 / CD157 | NAD+ glycohydrolase activity | Calcium signaling, immune cell activation and adhesion | nih.govtandfonline.comstanford.edu |

NMN as a Key Precursor in NAD+ Biosynthesis Pathways

To counteract its constant consumption and maintain cellular homeostasis, NAD+ is continuously synthesized through several pathways. tandfonline.com In mammals, these pathways include the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway (from nicotinamide or its derivatives). nih.govstanford.edu Of these, the salvage pathway is the most prominent, accounting for the majority of NAD+ synthesis in mammalian cells. frontiersin.orgnih.gov Nicotinamide Mononucleotide (NMN) is a central and direct intermediate in this critical salvage pathway. nih.govbiorxiv.org

The salvage pathway recycles nicotinamide (NAM), which is produced as a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. nih.govnmn.com The pathway essentially consists of two enzymatic steps:

Conversion of NMN to NAD+: NMN is then adenylylated, meaning an adenosine (B11128) monophosphate (AMP) moiety is transferred to it from ATP. This reaction is catalyzed by a family of enzymes called nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+. nih.govnih.gov

Mammals possess three isoforms of NMNAT, which are localized to different subcellular compartments:

NMNAT1 is found in the nucleus. nih.govbiorxiv.org

NMNAT2 is primarily located in the cytosol and Golgi complex. biorxiv.org

NMNAT3 resides in the mitochondria. nih.govbiorxiv.org

This compartmentalization allows for the synthesis of distinct NAD+ pools within the cell, catering to the specific needs of each organelle. tandfonline.com

NMN can also be generated from another NAD+ precursor, nicotinamide riboside (NR). nmn.com NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN, which then enters the salvage pathway to be converted into NAD+. nih.govnmn.com Because NMN is the immediate product of the rate-limiting enzyme NAMPT and requires only a single enzymatic step to become NAD+, it is considered a potent and effective precursor for boosting NAD+ levels. nih.govnih.gov Studies in rodent models have consistently shown that systemic administration of NMN effectively increases NAD+ concentrations in a wide variety of peripheral tissues. nih.gov

Research Findings: Effect of NMN Administration on Tissue NAD+ Levels in Rodents

| Tissue | Observed Effect | Reference |

|---|---|---|

| Pancreas | Enhanced NAD+ biosynthesis | nih.gov |

| Liver | Enhanced NAD+ biosynthesis | nih.gov |

| Adipose Tissue | Increased NAD+ biosynthesis and SIRT1 activity | nih.gov |

| Heart | Restored NAD+ levels | nih.gov |

| Skeletal Muscle | Increased NAD+ levels | nih.gov |

| Kidney | Increased NAD+ levels | nih.gov |

| Eyes | Increased NAD+ levels | nih.gov |

| Blood Vessel (Aorta) | Restored NAD+ levels | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H15N2O8P |

|---|---|

Molecular Weight |

334.22 g/mol |

IUPAC Name |

[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19) |

InChI Key |

DAYLJWODMCOQEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Regulation of Nicotinamide Mononucleotide

Endogenous NMN Biosynthesis Pathways

The production of NMN within the body is primarily accomplished through two major routes: the de novo synthesis pathway and the salvage pathway. mdpi.com

The de novo synthesis of NMN begins with the amino acid tryptophan in most mammals or aspartate in many bacteria. mdpi.com In organisms like S. cerevisiae and Bacillus subtilis, this pathway involves a series of enzymatic reactions that ultimately produce nicotinic acid mononucleotide (NaMN). mdpi.com NaMN can then be converted to NAD+, which is subsequently degraded by enzymes known as Nudix hydrolases (such as NUDE, MazG, and USHA) to yield NMN. mdpi.comresearchgate.net Alternatively, a more direct conversion of NaMN to NMN can be facilitated by NMN synthetase. researchgate.net

In bacteria like E. coli, the de novo pathway starts with aspartate and proceeds through the intermediate quinolinic acid (QA). mdpi.com The enzymes L-aspartate oxidase and quinolinate synthase are key to this process. mdpi.com Quinolinate phosphoribosyltransferase then converts QA to NaMN. mdpi.com Recent research has focused on engineering this pathway in E. coli to enhance NMN production, achieving a significant increase in yield. nih.govacs.org

| Key Molecules in De Novo Synthesis | Function | Organism Type |

| Tryptophan | Starting precursor | Mammals |

| Aspartate | Starting precursor | Bacteria |

| Nicotinic Acid Mononucleotide (NaMN) | Intermediate molecule | Mammals, Bacteria |

| Quinolinic Acid (QA) | Intermediate in the bacterial pathway | Bacteria |

The salvage pathway is the primary mechanism for maintaining NAD+ levels in mammals and involves the recycling of nicotinamide (B372718) (NAM), a breakdown product of NAD+-consuming reactions. frontiersin.orgmdpi.com This pathway is considered the most significant route for NMN synthesis. mdpi.com It primarily utilizes two main routes for converting precursors back into NMN. mdpi.com

At the heart of the salvage pathway is the enzyme nicotinamide phosphoribosyltransferase (NAMPT). frontiersin.orgfrontiersin.org NAMPT catalyzes the rate-limiting step in the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN. mdpi.comfrontiersin.orgnih.gov This enzyme is crucial for cellular metabolism, and its activity directly influences the levels of intracellular NAD+. frontiersin.orgfrontiersin.org The reaction catalyzed by NAMPT is considered a bottleneck in NAD+ synthesis from nicotinamide. mdpi.com NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms, with eNAMPT also capable of catalyzing NMN synthesis in the plasma. frontiersin.orgfrontiersin.org The efficiency of NAMPT can be significantly influenced by the availability of its substrate, PRPP. mdpi.com

Another arm of the salvage pathway involves nicotinamide riboside (NR), another precursor to NMN. nih.gov Nicotinamide riboside kinases (NRK1 and NRK2) phosphorylate NR to form NMN. nih.govuniprot.orgfrontiersin.org While NRK1 is found in most tissues, NRK2 expression is more restricted, primarily to skeletal and heart muscle. frontiersin.org Studies in skeletal muscle cells have shown that both NRK1 and NRK2 can convert NR to NMN, indicating a degree of redundancy in their function. nih.govuiowa.edu Interestingly, these studies also revealed that the utilization of exogenous NMN to boost NAD+ levels is also dependent on NRK activity, suggesting that extracellular NMN may be converted to NR before entering the cell to be re-phosphorylated back to NMN. nih.govfrontiersin.orguiowa.edu

| Salvage Pathway Enzymes | Substrate(s) | Product | Key Characteristic |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP) | Nicotinamide Mononucleotide (NMN) | Rate-limiting enzyme in the primary salvage pathway. mdpi.comnih.gov |

| Nicotinamide Riboside Kinase 1 (NRK1) | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Ubiquitously expressed. frontiersin.org |

| Nicotinamide Riboside Kinase 2 (NRK2) | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Primarily expressed in skeletal and heart muscle. frontiersin.org |

The production of NMN is tightly controlled by the activity of several key enzymes. NAMPT is a primary regulatory point, and its activity is a bottleneck for NAD+ synthesis from nicotinamide. mdpi.com The availability of PRPP, a substrate for NAMPT, is also a critical limiting factor for NMN production. mdpi.comnih.gov Therefore, metabolic engineering strategies often focus on increasing the intracellular pool of PRPP to drive more efficient NMN synthesis. mdpi.comnih.gov

Furthermore, other enzymes can influence NMN homeostasis. For instance, nicotinamide N-methyltransferase (NNMT) can impact the availability of NAM, a precursor for the NAMPT-mediated pathway, by methylating it for excretion. mdpi.com The activity of Nudix hydrolases, which degrade NAD+ to NMN in the de novo pathway, also represents a point of regulation. mdpi.comresearchgate.net In engineered systems, the choice and optimization of enzymes, such as using highly active NRKs, have been shown to significantly enhance NMN production. frontiersin.org

Nicotinamide Salvage Pathway

NMN Metabolism and Turnover

Once synthesized, NMN is a central intermediate in NAD+ metabolism. mdpi.com It is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs), which are present in various cellular compartments. nih.gov The resulting NAD+ is then utilized by a host of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), in processes like DNA repair and metabolic regulation. frontiersin.orgnih.gov The consumption of NAD+ by these enzymes releases nicotinamide (NAM), which re-enters the salvage pathway, completing the cycle. frontiersin.org

Conversion to NAD+ via Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)

The final step in the synthesis of NAD+ from NMN is catalyzed by a group of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.goventity-health.com These enzymes facilitate the transfer of an adenylyl moiety from ATP to NMN, resulting in the formation of NAD+ and pyrophosphate. mdpi.com In mammals, three distinct isoforms of NMNAT have been identified, each with a specific subcellular location, highlighting their non-redundant and organelle-specific functions. nih.govresearchgate.net

NMNAT1: This isoform is exclusively found in the nucleus. nih.govnih.gov Its primary role is to supply NAD+ for nuclear processes, including the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair and genomic stability. nih.govresearchgate.net

NMNAT2: Predominantly expressed in neurons, NMNAT2 is localized to the Golgi complex and synaptic vesicles. nih.govnih.gov It plays a vital role in maintaining axonal health and is considered an axon maintenance factor. uniprot.org This isoform can also utilize nicotinic acid mononucleotide (NaMN) as a substrate, although less efficiently than NMN. uniprot.org

NMNAT3: This isoform is located within the mitochondria. nih.gov Notably, NMNAT3 shows a high tolerance for substrate modifications and, unlike NMNAT1 which preferentially synthesizes NAD+, NMNAT3 can also form NADH directly from reduced nicotinamide mononucleotide. nih.gov

The distinct localization of these isoforms suggests the existence of independent NAD+ biosynthetic pathways within the nucleus, mitochondria, and cytoplasm, each tailored to the specific needs of that compartment. nih.gov The activity of these enzymes is essential for cell survival, as the deletion of any single NMNAT gene in mice is lethal, indicating their functions cannot be compensated for by the other isoforms. researchgate.net

Degradation Pathways of NMN and Influencing Factors

The stability and degradation of NMN are influenced by several factors, both enzymatic and environmental. Extracellularly, NMN is susceptible to degradation by enzymes such as CD38. wikipedia.org CD38 is a transmembrane enzyme that can hydrolyze NMN, impacting its availability for cellular uptake. wikipedia.org

Within the cell, NMN can be dephosphorylated back to nicotinamide riboside (NR). This process can be catalyzed by 5'-nucleotidases. chinbullbotany.com Studies in plants have identified specific 5'-nucleotidase genes that can catalyze the degradation of NMN to NR. chinbullbotany.com

The stability of NMN is also significantly affected by physical and chemical conditions:

Temperature: High temperatures accelerate the degradation of NMN. nih.gov In solution, NMN degradation is observed at elevated temperatures, with complete degradation occurring within hours at 80°C. rsc.org It is more stable at lower temperatures. nih.gov

pH: NMN is most stable in neutral or weakly acidic/alkaline environments. nih.gov Strong acids or alkalis significantly increase the rate of its degradation. nih.gov The hydrolysis of the glycosidic bond is accelerated under highly acidic (pH < 4) or alkaline (pH > 9) conditions. mdpi.com

Encapsulation techniques, such as within microgels, have been shown to improve the stability of NMN in acidic or alkaline environments, though they may not offer significant protection against heat-induced degradation. rsc.org

Molecular Mechanisms Governing Intracellular NMN and NAD+ Levels

The intracellular concentrations of NMN and NAD+ are tightly regulated through a complex interplay of enzymatic activity and the availability of metabolic precursors. This ensures that cellular NAD+ pools are maintained to meet the demands of various biological processes.

Regulation of Key Enzyme Activities

A primary control point in the regulation of NMN and NAD+ levels is the activity of key biosynthetic enzymes.

Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the salvage pathway that produces NMN from nicotinamide (NAM), NAMPT activity is a critical determinant of the NAD+ pool. nih.govfrontiersin.orgnih.gov The expression and activity of NAMPT are influenced by various factors, including cellular energy status and circadian rhythms. nih.gov For instance, both glucose restriction and exercise have been shown to increase NAMPT protein levels in skeletal muscle. nih.gov The activity of NAMPT itself is subject to feedback inhibition by its products and other molecules. acs.org For example, SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases, has been shown to directly deacetylate and upregulate the enzymatic activity of NAMPT. nih.gov

Nicotinamide N-methyltransferase (NNMT): This enzyme influences the availability of NAM, a precursor for NMN synthesis. NNMT catalyzes the methylation of NAM, which prevents it from entering the NAD+ salvage pathway. mdpi.com Therefore, high NNMT activity can lead to a depletion of the NAM pool available for NMN synthesis, consequently affecting NAD+ levels. mdpi.com

NAD+-Consuming Enzymes: The activities of enzymes like PARPs, sirtuins, and CD38, which consume NAD+, also play a crucial role in regulating NAD+ levels. nih.gov Increased activity of these enzymes, often triggered by cellular stress such as DNA damage or inflammation, can lead to a significant depletion of the NAD+ pool, which in turn necessitates increased NMN synthesis to replenish it. nih.govmdpi.com

Precursor Availability and Metabolic Flux

The availability of precursors is fundamental to the rate of NMN and NAD+ synthesis. The primary precursors for the salvage pathway are nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). frontiersin.org

Precursor Supply: The intracellular concentration of PRPP, which is synthesized through the pentose (B10789219) phosphate (B84403) pathway, can be a limiting factor for NMN production. mdpi.comrsc.org Strategies to enhance the metabolic flux towards PRPP synthesis are a key focus in the biotechnological production of NMN. mdpi.comrsc.org Similarly, the availability of NAM, derived from the diet or from the breakdown of NAD+ by consuming enzymes, directly impacts the rate of NMN synthesis via the salvage pathway. entity-health.com

Molecular and Cellular Mechanisms Mediated by Nmn in Preclinical Models

Modulation of NAD+-Dependent Enzymes

Nicotinamide (B372718) mononucleotide (NMN) is a precursor molecule for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), an essential coenzyme involved in numerous cellular processes. consensus.appfrontiersin.org Research in preclinical models has demonstrated that NMN supplementation can elevate intracellular NAD+ levels, which in turn modulates the activity of various NAD+-dependent enzymes crucial for cellular function and health. consensus.appfrontiersin.org

Sirtuins are a class of NAD+-dependent enzymes that remove acetyl groups from proteins, a process known as deacetylation. frontiersin.org This activity is fundamentally linked to cellular energy status, and by increasing NAD+ availability, NMN can enhance sirtuin function. frontiersin.org

SIRT1 is a key regulator of metabolic pathways and gene expression. mdpi.com NMN-mediated increases in NAD+ have been shown to activate SIRT1, leading to a range of physiological effects in preclinical studies. frontiersin.orgaginganddisease.org In aged mice, NMN administration has been found to reverse age-related changes in gene expression, particularly those associated with inflammation, through the activation of SIRT1. aginganddisease.org Furthermore, NMN supplementation has been shown to be protective in a mouse model of age-related acute kidney injury by restoring NAD+ and SIRT1 levels in a manner dependent on SIRT1. aginganddisease.org

In the realm of metabolic control, elevated NAD+ levels through NMN have been demonstrated to boost the deacetylase activity of SIRT1, which offers protection against metabolic disorders induced by a high-fat diet in mice. mdpi.com NMN has also been observed to improve insulin (B600854) sensitivity and glucose tolerance in diabetic mouse models by replenishing NAD+ and thereby enhancing SIRT1 activity. aginganddisease.org Studies on the vascular system of aged mice have revealed that NMN can improve the function of the endothelium, the inner lining of blood vessels, and decrease oxidative stress by activating SIRT1. frontiersin.org The critical role of SIRT1 in these processes is underscored by findings that the cardioprotective effects of NMN, such as reducing the size of damaged tissue after a heart attack in a mouse model, are not observed in mice lacking the SIRT1 gene. frontiersin.org Mechanistically, SIRT1 activation by NMN leads to the deacetylation of proteins like the p65 subunit of the NFκB complex, which is involved in inflammation and insulin resistance, and the FOXO1 transcription factor, which regulates responses to oxidative stress. mdpi.comresearchgate.net

| Preclinical Model | Effect of NMN Supplementation | SIRT1-Mediated Mechanism | Reference |

|---|---|---|---|

| Aged Mice | Reversal of age-related gene expression changes | Induction of SIRT1 activity | aginganddisease.org |

| Aged Mice with Acute Kidney Injury | Protection against kidney injury | Restoration of SIRT1 and NAD+ levels | aginganddisease.org |

| High-Fat Diet-Fed Mice | Protection against metabolic disease | Promotion of SIRT1 deacetylase activity | mdpi.com |

| Mouse Model of Diabetes | Improved glucose intolerance and insulin sensitivity | Restoration of NAD+ levels and SIRT1 activity | aginganddisease.org |

| Aged Mice | Improved endothelial function | Activation of SIRT1 | frontiersin.org |

| Mouse Ischemia-Reperfusion Model | Reduced myocardial infarction size | Deacetylation of Forkhead Box O1 (FOXO1) | frontiersin.org |

| Septic Mice | Attenuation of memory dysfunction and neuroinflammation | Activation of the NAD+/SIRT1 pathway | nih.gov |

Within the mitochondria, sirtuins such as SIRT3 and SIRT4 are key in regulating energy balance and mitochondrial health. ijbs.com SIRT3 is recognized as a primary deacetylase in the mitochondria. frontiersin.org By elevating the mitochondrial NAD+ pool, NMN supplementation enhances the activity of these sirtuins. jci.orgjci.org

The beneficial impact of NMN on heart function and energy production has been shown to be dependent on SIRT3. jci.orgjci.org In a mouse model of Friedreich's ataxia, a disease affecting the heart, NMN treatment restored cardiac function; however, this effect was absent in mice lacking SIRT3, indicating its essential role. jci.orgjci.org NMN also promotes the SIRT3-dependent deacetylation of superoxide (B77818) dismutase 2 (SOD2), a vital mitochondrial enzyme that helps to reduce harmful reactive oxygen species (ROS). frontiersin.orgmdpi.com Additionally, NMN has been found to improve the breakdown of fatty acids for energy in the mitochondria by activating SIRT3, which in turn deacetylates the enzyme long-chain acyl-CoA dehydrogenase (LCAD). mdpi.com

| Sirtuin | Effect of NMN-Mediated Activation | Preclinical Model Context | Reference |

|---|---|---|---|

| SIRT3 | Improved cardiac function and bioenergetics | Friedreich's ataxia cardiomyopathy mouse model | jci.orgjci.org |

| SIRT3 | Reduced mitochondrial ROS production | Ischemia models | frontiersin.orgmdpi.com |

| SIRT3 | Enhanced mitochondrial fatty acid oxidation | Cardiomyocyte studies | mdpi.com |

| SIRT3 | Prevention of post-ischemic mitochondrial fragmentation | Cerebral ischemia model | frontiersin.org |

| SIRT4 | Modulation of mitochondrial phenotype and function | Skeletal muscle cells | ijbs.com |

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for repairing damaged DNA and maintaining the stability of the genome. mdpi.com PARP1, which is a significant consumer of NAD+, is activated when it detects breaks in DNA strands. frontiersin.orgmdpi.com With aging, an increase in DNA damage can cause PARPs to become overactive, leading to a substantial depletion of NAD+. frontiersin.org

NMN supplementation can help to counteract the age-associated decline in the body's ability to repair DNA by restoring NAD+ levels. nih.gov A study in aged mice exposed to radiation showed that NMN treatment increased NAD+ in the liver, boosted PARP1 activity, and improved the repair of damaged DNA. nih.gov By increasing NAD+, NMN can also overcome the inhibition of PARP1 by another protein called DBC1, thus restoring its DNA repair capabilities. mdpi.comnih.gov Research using human kidney cells and mouse models of kidney injury has also shown that NMN can lessen DNA damage and cellular aging. nih.gov

In addition to sirtuins and PARPs, other enzymes like CD38 and CD157 also use NAD+ in their reactions. frontiersin.orgmdpi.com The activity of these enzymes can contribute to the decrease in NAD+ levels observed with aging. mdpi.com By providing the raw material for the NAD+ salvage pathway, NMN helps to offset the consumption of NAD+ by these various enzymes, thus helping to maintain a stable supply of NAD+ in the cell. mdpi.compreprints.org This is vital for a wide range of cellular functions that rely on NAD+, including programmed cell death and immune system responses. frontiersin.orgnmn.com

Sirtuin Activation and Substrate Deacetylation

Energy Metabolism and Mitochondrial Function

Supplementation with NMN has been shown to have a significant positive impact on energy metabolism and the function of mitochondria in a variety of preclinical settings. consensus.app These benefits are primarily driven by the restoration of cellular NAD+ levels, which is a fundamental coenzyme for the redox reactions that underpin metabolic pathways and is vital for the health of mitochondria. frontiersin.orgmdpi.com

Long-term NMN administration in mice has been demonstrated to counteract many of the physiological declines associated with aging, such as by boosting energy metabolism, improving the body's sensitivity to insulin, and maintaining healthier levels of lipids in the blood. consensus.app NMN supplementation also helps to improve the function of mitochondria and can reverse age-related changes in gene expression in key metabolic organs. aginganddisease.org In older mice, NMN has been shown to enhance the oxidative metabolism of mitochondria in skeletal muscle and restore a healthy balance of proteins within the mitochondria. aginganddisease.org

| Preclinical Model | Observed Effect of NMN | Metabolic/Mitochondrial Pathway | Reference |

|---|---|---|---|

| Long-term study in mice | Enhanced energy metabolism, improved insulin sensitivity | General metabolic health | consensus.app |

| Aged mice | Improved mitochondrial oxidative metabolism in skeletal muscle | Mitonuclear protein balance | aginganddisease.org |

| Aging mice | Enhanced brain mitochondrial function | Sirt1/AMPK/PGC-1α signaling pathway | frontiersin.org |

| Mice with cardiac stress | Reduced mitochondrial ROS, maintained mitochondrial homeostasis | Cardiac energy metabolism | mdpi.com |

| Mouse model of Leigh syndrome | Preserved mitochondrial function | Mitochondrial disorder | aginganddisease.org |

| Mice with hemorrhagic shock | Preserved mitochondrial function and increased survival | Cellular energy production | aginganddisease.org |

Enhancement of Cellular Adenosine (B11128) Triphosphate (ATP) Production

Nicotinamide Mononucleotide (NMN) plays a crucial role in cellular energy metabolism primarily by serving as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in the production of Adenosine Triphosphate (ATP). mdpi.comnad.com NAD+ is essential for redox reactions in metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, and is a key component of the electron transport chain in mitochondria, where the majority of ATP is generated through oxidative phosphorylation. mdpi.com

Preclinical studies have consistently demonstrated that NMN supplementation can effectively raise intracellular NAD+ levels, thereby enhancing ATP production. nmn.com For instance, in a rodent model of hemorrhagic shock, a condition characterized by depleted NAD+ and severe metabolic derangement, NMN administration increased NAD+ levels in both the liver and kidneys. nih.gov While NMN treatment rescued ATP levels in the kidneys, it did not restore the more severely depressed ATP stores in the liver. nih.gov

In a cellular model of Parkinson's disease using rotenone-treated PC12 cells, NMN treatment was shown to restore intracellular NAD+ and ATP levels, mitigating the mitochondrial inhibitor-induced impairment of energy metabolism. spandidos-publications.com Similarly, in a model of global cerebral ischemia, NMN was found to maintain cellular NAD+ levels, which in turn supports ATP synthesis and helps ameliorate brain damage. frontiersin.org

The mechanism by which NMN boosts ATP production is directly linked to its ability to replenish the NAD+ pool. mdpi.comnad.com This increased NAD+ availability enhances the efficiency of metabolic pathways that generate ATP. mdpi.com Studies have shown that NMN administration stimulates mitochondrial bioenergetic metabolism, leading to elevated hippocampal ATP pools in mice. nih.gov

The synthesis of NMN itself, however, requires ATP, making the net gain in ATP a critical factor. nih.gov Efficient ATP regeneration systems are therefore important for the cost-effective production of NMN for research and potential therapeutic use. nih.gov

The following table summarizes findings from preclinical studies on the effect of NMN on ATP production.

| Model System | Key Findings | Reference |

| Rodent model of hemorrhagic shock | Increased NAD+ in liver and kidneys; rescued ATP levels in kidneys. | nih.gov |

| Rotenone-treated PC12 cells (Parkinson's model) | Restored intracellular NAD+ and ATP levels. | spandidos-publications.com |

| Mouse model of global cerebral ischemia | Maintained cellular NAD+ levels, supporting ATP synthesis. | frontiersin.org |

| Male mice (C57BL/6J) | Increased hippocampal tissue ATP levels. | nih.gov |

Mitochondrial Biogenesis and DNA Replication

NMN has been shown to influence mitochondrial biogenesis, the process of generating new mitochondria, and mitochondrial DNA (mtDNA) replication in preclinical models. These effects are largely mediated through the activation of the SIRT1/PGC-1α signaling pathway. frontiersin.orgmdpi.com SIRT1, a NAD+-dependent deacetylase, plays a critical role in regulating mitochondrial health and energy metabolism. frontiersin.org

In aging mice, NMN supplementation has been found to upregulate the expression of SIRT1, phosphorylated AMP-activated protein kinase (p-AMPK), and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in the brain. frontiersin.org This activation of the SIRT1/AMPK/PGC-1α axis is central to enhancing mitochondrial biogenesis and cellular energy homeostasis. frontiersin.org The beneficial effects of NMN on mitochondrial function were abolished when SIRT1 was inhibited, confirming the pathway's dependency. frontiersin.org

Furthermore, NMN has been demonstrated to directly impact mtDNA replication. A study using human kidney cells (HEK293) showed that treatment with β-NMN activated and improved the rate of mtDNA replication. nih.govnmn.com This was achieved by increasing the pool of nucleotides within the mitochondria and decreasing their degradation products. nih.gov The study suggests that NMN metabolism supports mtDNA replication by maintaining the balance of the mitochondrial nucleotide pool. nih.gov Another study corroborated these findings, showing that NMN administration increased the amount of mtDNA in human kidney cells. nmn.com

Research has identified two primary mechanisms by which β-NMN boosts the nucleotide pool for mtDNA replication. longevitybox.co.uk First, it increases the synthesis of ubiquinone (coenzyme Q10) in the inner mitochondrial membrane, which enhances the electron transport chain and activates dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) synthesis. longevitybox.co.uknmn.com Second, β-NMN is metabolized into nicotinamide and ribose 5-phosphate, the latter of which can be used as a sugar source for nucleotide synthesis. longevitybox.co.uk

The table below summarizes key preclinical findings on NMN's role in mitochondrial biogenesis and DNA replication.

| Model System | Key Findings | Reference |

| Aging mice | Upregulated SIRT1, p-AMPK, and PGC-1α in the brain, enhancing mitochondrial function. | frontiersin.org |

| Human kidney cells (HEK293) | Activated and improved the rate of mtDNA replication by increasing the mitochondrial nucleotide pool. | nih.govresearchgate.net |

| Human kidney cells | Increased the amount of mtDNA. | nmn.com |

| Aged mice | Increased ubiquinone levels in heart and kidney mitochondria. | longevitybox.co.uk |

Regulation of AMP-activated Protein Kinase (AMPK) Signaling and Metabolic Shifting

NMN has been shown in preclinical models to be a potent activator of AMP-activated protein kinase (AMPK), a crucial energy sensor that regulates cellular metabolism. nmn.comwellness-one.com Activation of AMPK helps to maintain glucose and lipid metabolism homeostasis and is considered a potential therapeutic target for metabolic diseases. wellness-one.com

In human breast cancer cells, treatment with NMN led to a dramatic increase in AMPK activity, with a more than 12-fold increase observed after one hour. nmn.com This surge in AMPK activity suggests a promotion of processes like mitochondrial production and autophagy, which have anti-aging effects. nmn.com

NMN-mediated AMPK activation also plays a role in metabolic shifting. In response to DNA damage, cells can undergo a metabolic shift from glycolysis towards oxidative phosphorylation to promote survival. nmn.com NMN, by replenishing NAD+ levels, can influence this shift. nmn.comnih.gov In HeLa cells with DNA damage, NMN supplementation, along with PARP inhibition, reversed the metabolic shift from oxidative phosphorylation back to glycolysis. nmn.com

Furthermore, NMN's influence on AMPK signaling has implications for glucose and lipid metabolism. In mouse models of type 2 diabetes, NMN has been shown to improve glucose tolerance by restoring NAD+ levels and enhancing hepatic insulin sensitivity through the activation of SIRT1. mdpi.com The activation of the SIRT1/AMPK/PGC-1α pathway is a key mechanism through which NMN exerts its beneficial effects on metabolism. frontiersin.org In high-fat diet-fed mice, NMN treatment improved glucose uptake, and proteomic analysis revealed organ-specific effects, including the upregulation of thermogenic UCP1 in muscle tissue, promoting enhanced glucose utilization. biorxiv.org

However, the effects of NMN on metabolism can be complex. One study found that while NMN improved glucose tolerance in the presence of elevated free fatty acids, it impaired glucose tolerance under normal conditions due to decreased β-cell function. mdpi.com

The following table summarizes key findings on NMN's regulation of AMPK signaling and metabolic shifting in preclinical models.

| Model System | Key Findings | Reference |

| Human breast cancer cells (MCF-7) | Increased AMPK activity by over 1200% after one hour of treatment. | nmn.com |

| HeLa cells with DNA damage | Reversed the metabolic shift from oxidative phosphorylation to glycolysis when combined with PARP inhibition. | nmn.com |

| Mouse models of type 2 diabetes | Improved glucose tolerance and hepatic insulin sensitivity via SIRT1 activation. | mdpi.com |

| High-fat diet-fed mice | Improved glucose uptake with organ-specific metabolic effects. | biorxiv.org |

| C57BL/6J mice | Showed dual effects on glucose tolerance depending on free fatty acid levels. | mdpi.com |

Genomic Stability and Epigenetic Modification

DNA Damage Response and Repair Mechanisms

Nicotinamide Mononucleotide (NMN) has been demonstrated in preclinical studies to play a significant role in enhancing DNA damage response and repair mechanisms, primarily through its role as a precursor to NAD+. nad.comconsensus.app NAD+ is a crucial substrate for Poly(ADP-ribose) polymerases (PARPs), a family of enzymes essential for DNA repair. nad.comnadiol.com

As organisms age, NAD+ levels decline, which can lead to reduced PARP1 activity and an accumulation of DNA damage. nadiol.com Research from Harvard Medical School revealed that NAD+ directly regulates protein-protein interactions involved in DNA repair. nadiol.com Specifically, NAD+ binds to the protein DBC1 (deleted in breast cancer 1), preventing it from inhibiting PARP1. nmn.com By boosting NAD+ levels, NMN supplementation can reduce the interaction between DBC1 and PARP1, thereby enhancing PARP1's ability to repair damaged DNA. nadiol.com

In a study involving aged mice, NMN administration for just one week resulted in a remarkable improvement in their capacity to repair DNA damage caused by both aging and radiation exposure, making their cells indistinguishable from those of young mice. nmn.com Similarly, in mice exposed to DNA-damaging radiation, pre-treatment with NMN resulted in lower levels of DNA damage. fightaging.org

Furthermore, NMNAT-1, the nuclear enzyme that synthesizes NAD+ from NMN, has been shown to associate with and stimulate PARP-1 activity. pnas.org This suggests a localized regulation of DNA repair where the enzyme responsible for the final step of NAD+ synthesis directly interacts with and activates a key DNA repair enzyme.

The table below summarizes key preclinical findings on the role of NMN in DNA damage response and repair.

| Model System | Key Findings | Reference |

| Aged mice | Improved the capacity to repair DNA damage from aging and radiation exposure. | nmn.com |

| Mice exposed to radiation | Showed lower levels of DNA damage when pre-treated with NMN. | fightaging.org |

| In vitro studies | NMNAT-1, which synthesizes NAD+ from NMN, stimulates PARP-1 activity. | pnas.org |

| Aged mice (liver and muscle) | Reduced DNA damage and improved DNA repair by increasing PARP1 activity. | tmwellness.com |

Influence on MicroRNA (miRNA) Expression Profiles

Preclinical research indicates that NMN supplementation can influence the expression profiles of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in regulating gene expression. Dysregulation of miRNA expression has been implicated in vascular aging. sonar.chnih.gov

A study conducted on aged mice demonstrated that two weeks of NMN treatment was associated with anti-aging changes in the miRNA expression profile in the aorta. sonar.chnih.gov This alteration in miRNA signatures was linked to the protective effects of NMN on vascular function. The predicted regulatory effects of the NMN-induced changes in miRNAs included anti-atherogenic effects and epigenetic rejuvenation. sonar.ch

The study compared the miRNA profiles of young mice, aged mice, and aged mice treated with NMN. The analysis revealed that NMN treatment led to a miRNA "fingerprint" that was different from that of untreated aged mice and showed a shift towards a more youthful profile. nmn.com The miRNAs affected by NMN treatment were found to target genes involved in key cellular processes such as intracellular signaling, protein balance, and inflammation. nmn.com

These findings suggest that NMN's beneficial effects on vascular health may be mediated, at least in part, by its ability to restore a more youthful miRNA expression profile, thereby influencing gene expression patterns related to vascular aging and disease. sonar.chconsensus.app

The table below summarizes key preclinical findings on the influence of NMN on miRNA expression profiles.

| Model System | Key Findings | Reference |

| Aged mice (aorta) | NMN treatment promoted an anti-aging miRNA expression profile associated with vasoprotection. | sonar.chnih.govconsensus.app |

| Aged mice | NMN-induced miRNA changes were predicted to have anti-atherogenic effects and promote epigenetic rejuvenation. | sonar.ch |

| Aged mice | Altered miRNA "fingerprints" targeted genes involved in intracellular signaling, protein balance, and inflammation. | nmn.com |

Impact on DNA Methylation Patterns

The influence of β-NMN on DNA methylation, a fundamental epigenetic mechanism that controls gene expression, is an emerging area of research. DNA methylation involves the addition of a methyl group to DNA, which can alter gene activity without changing the DNA sequence itself. thereversal.co

The proposed link between NMN and DNA methylation is primarily through its role as a precursor to NAD+. thereversal.co NAD+ is a necessary co-substrate for sirtuins, a class of enzymes that are involved in a wide range of cellular processes, including the regulation of gene expression and DNA repair. thereversal.co By supporting sirtuin activity, NMN may indirectly influence DNA methylation patterns and promote healthier gene expression profiles. thereversal.co

While direct, comprehensive studies on NMN's impact on global DNA methylation patterns in preclinical models are still developing, some evidence suggests a potential connection. For instance, the conversion of other NAD+ precursors, like nicotinamide, can place a burden on the body's supply of methyl donors, which are essential for DNA methylation. researchgate.net This raises the possibility that NMN supplementation could also interact with methylation pathways.

It is important to note that DNA methylation patterns are used as a basis for "epigenetic clocks" to estimate biological age. nmn.comnmn.com The potential for interventions to influence these patterns is a subject of significant interest in aging research. However, a long-term study in mice did not find a significant effect of NMN treatment on DNA methylation age as assessed by blood or liver-based clocks. biorxiv.org

Further research is needed to fully elucidate the direct and indirect effects of NMN on DNA methylation patterns in various tissues and under different physiological conditions.

| Model System | Key Findings | Reference |

| General Research Context | Proposed that NMN, by boosting NAD+ and supporting sirtuin activity, may promote healthier DNA methylation profiles. | thereversal.co |

| Long-term mouse study | NMN treatment did not significantly affect DNA methylation age in blood or liver. | biorxiv.org |

Preclinical Research Findings: Functional Impacts of Nmn Across Biological Systems

Research on Cellular Senescence and Longevity Pathways

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. Senescent cells accumulate in tissues over time, contributing to age-related pathologies through the secretion of a pro-inflammatory cocktail of molecules known as the senescence-associated secretory phenotype (SASP). Longevity pathways, such as those governed by sirtuins, play a crucial role in regulating cellular health and lifespan. Preclinical research has explored the potential of NMN to modulate these interconnected processes.

Preclinical studies have demonstrated that NMN can attenuate cellular senescence in various cell types. By boosting intracellular NAD+ levels, NMN is thought to enhance the activity of sirtuins, a class of NAD+-dependent deacetylases that play a critical role in maintaining cellular health and mitigating senescence. For instance, research has shown that NMN supplementation can reduce the number of senescent cells in aged mice. This effect is often accompanied by a decrease in the expression of senescence markers such as senescence-associated β-galactosidase (SA-β-gal) and the cell cycle inhibitors p16 and p21.

In a study involving mouse vascular smooth muscle cells (VSMCs), NMN was found to reverse senescence induced by Angiotensin II, a known pro-aging factor. The treatment significantly reduced the percentage of SA-β-gal-positive cells and lowered the levels of SASP factors. nih.govnmn.com Similarly, NMN has been shown to alleviate senescence in mesenchymal stem cells (MSCs), a cell population with significant regenerative capacity that declines with age. nmn.com By restoring NAD+ levels, NMN helps to preserve the functional integrity of these critical stem cell populations. Furthermore, in models of retinal pigment epithelium (RPE) senescence, a contributor to age-related macular degeneration, NMN supplementation strongly ameliorated cellular senescence. nih.gov

Table 1: Preclinical Findings on NMN and Mitigation of Cellular Senescence

| Model System | Key Findings |

|---|---|

| Aged Mice | Reduced number of senescent cells. |

| Mouse Vascular Smooth Muscle Cells | Reversed Angiotensin II-induced senescence; decreased SA-β-gal-positive cells and SASP factors. nih.govnmn.com |

| Mesenchymal Stem Cells | Alleviated NAD+ deficiency-induced senescence. nmn.com |

| Retinal Pigment Epithelium Cells | Ameliorated sodium iodate-induced senescence. nih.gov |

| D-galactose-induced skin aging mice | Reduced cellular markers of senescence in the skin. researchgate.net |

Cells are constantly exposed to various stressors, including oxidative stress and DNA damage, which contribute to the aging process. The ability of cells to resist and repair damage is crucial for maintaining health and longevity. Preclinical evidence suggests that NMN can bolster these stress resistance pathways, primarily through the activation of sirtuins.

SIRT1, a key sirtuin, is heavily involved in DNA repair processes. By providing the necessary fuel in the form of NAD+, NMN can enhance SIRT1 activity, thereby promoting more efficient DNA repair and maintaining genomic stability. nih.gov Studies have shown that NMN treatment can protect against DNA damage in various models. researchgate.net For instance, in damaged cells, NMN can induce a metabolic shift that promotes cell survival. washu.edu

Furthermore, NMN has been observed to enhance the cellular response to oxidative stress. By boosting NAD+ levels, NMN supports the function of antioxidant enzymes and reduces the accumulation of reactive oxygen species (ROS), which are damaging byproducts of cellular metabolism. This reduction in oxidative stress helps to protect cellular components from damage and preserves cellular function. When the body faces stress from factors like intense exercise or environmental toxins, cellular energy reserves can become depleted; NMN helps to bolster this energy production. mdpi.com

Table 2: Preclinical Findings on NMN and Stress Resistance Pathways

| Stressor | Model System | Key Findings |

|---|---|---|

| DNA Damage | Cultured Cells | NMN promotes cell survival by inducing a metabolic shift. washu.edu |

| Oxidative Stress | Aged Mice | NMN supplementation has been shown to reduce oxidative stress. |

| General Cellular Stress | Cultured Cells | Increased intracellular NAD+ from NMN activates sirtuins, improving resilience to stress. mdpi.com |

| Skin Aging Model | D-galactose-induced skin aging mice | NMN-loaded vesicles prevented DNA damage in skin cells. researchgate.net |

Metabolic Homeostasis and Organ System Function

Metabolic homeostasis, the body's ability to maintain a stable internal metabolic environment, is crucial for health and is often disrupted during aging. This can lead to a range of age-related diseases, including type 2 diabetes and cardiovascular disease. Preclinical research has extensively investigated the role of NMN in maintaining metabolic balance and supporting the function of various organ systems.

A decline in insulin (B600854) sensitivity, often referred to as insulin resistance, is a common feature of aging and a precursor to type 2 diabetes. Preclinical studies in animal models have consistently shown that NMN can improve glucose metabolism and enhance insulin sensitivity.

In mice with diet- and age-induced diabetes, NMN administration has been shown to improve glucose tolerance and restore insulin sensitivity. nih.gov These effects are often attributed to the restoration of NAD+ levels in metabolic tissues such as the liver, skeletal muscle, and adipose tissue, leading to improved mitochondrial function and insulin signaling. For example, NMN has been found to improve hepatic insulin sensitivity by influencing the expression of genes related to oxidative stress and inflammatory responses.

A study on obese mice demonstrated that NMN administration restored intestinal NAD+ levels, which in turn led to increased production of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion, and consequently improved glucose metabolism. nmn.com Furthermore, research in male mouse offspring from obese mothers showed that NMN treatment improved glucose tolerance. mdpi.comnmn.com

Table 3: Preclinical Findings on NMN and Glucose Metabolism/Insulin Sensitivity

| Animal Model | Key Findings |

|---|---|

| Diet- and Age-Induced Diabetic Mice | Improved glucose tolerance and insulin sensitivity. nih.gov |

| High-Fat Diet-Induced Obese Mice | Restored intestinal NAD+ levels and improved glucose metabolism. nmn.com |

| Male Offspring of Obese Mothers | Improved glucose tolerance. mdpi.comnmn.com |

| Prediabetic Women (Clinical Trial Context) | Increased muscle insulin sensitivity and signaling. washu.eduhygieiabiotech.comwustl.eduexamine.comnih.govnmn.comnews-medical.net |

Adipose tissue, or body fat, plays a critical role in energy storage and metabolic regulation. With aging and obesity, adipose tissue can become dysfunctional, leading to chronic inflammation and metabolic disturbances. Preclinical research suggests that NMN can positively influence adipose tissue health and lipid metabolism.

In mouse models of obesity, NMN has been shown to suppress age-related adipose tissue inflammation. nih.gov Studies have also demonstrated that NMN can induce lipolysis, the breakdown of fats, in adipocytes. This is achieved, in part, by upregulating the expression of adipose triglyceride lipase (ATGL), a key enzyme in this process, through the SIRT1-AMPK signaling pathway. nih.gov

Furthermore, NMN has been found to alter body composition in obese mice, leading to a reduction in fat mass and an increase in lean mass. nih.gov It has also been shown to reverse high-fat diet-induced increases in blood lipid levels and reduce hepatic steatosis (fatty liver). nih.gov In male offspring of obese mothers, NMN administration reduced fat mass and lowered liver and plasma triglyceride levels. mdpi.comnmn.com NMN has also been shown to attenuate fat tissue scarring (fibrosis) in mice. nmn.com

Table 4: Preclinical Findings on NMN and Adipose Tissue/Lipid Metabolism

| Animal Model | Key Findings |

|---|---|

| Obese Mice | Altered body composition (reduced fat mass, increased lean mass); reversed high blood lipid levels; reduced hepatic steatosis. nih.gov |

| Cultured Adipocytes | Increased lipolysis through upregulation of ATGL via the SIRT1-AMPK axis. nih.gov |

| Male Offspring of Obese Mothers | Reduced fat mass and liver/plasma triglyceride levels. mdpi.comnmn.com |

| Mice with Hypoxia-Induced Fat Tissue Fibrosis | Attenuated fat tissue inflammation and fibrosis. nmn.com |

The circadian rhythm is the body's internal 24-hour clock that regulates sleep-wake cycles and coordinates metabolic processes. Aging is associated with a dampening of these rhythms, which can contribute to metabolic dysregulation. The cellular clock machinery is intricately linked to NAD+ metabolism.

Preclinical studies have shown that NAD+ levels oscillate in a circadian manner and that this oscillation is crucial for the proper functioning of the circadian clock. The core clock protein BMAL1 is involved in regulating the expression of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. In turn, NAD+-dependent sirtuins can deacetylate and influence the activity of clock proteins.

Research in animal models has suggested that NMN supplementation may help maintain robust circadian rhythms. supps247.com.au By boosting NAD+ levels, NMN can potentially counteract the age-related decline in the amplitude of circadian oscillations. In mice with a disrupted circadian clock (Bmal1 mutant mice), NMN treatment was shown to restore mitochondrial oxidative capacity, suggesting that NMN can rescue metabolic defects caused by a dysfunctional clock. nih.gov Restoring NAD+ levels in aged mice has been observed to counteract the age-related decline in circadian rhythms. nmn.com

Table 5: Preclinical Findings on NMN and Circadian Rhythms

| Model System | Key Findings |

|---|---|

| Animal Models | NMN supplementation may help maintain robust circadian rhythms. supps247.com.au |

| Bmal1 Mutant Mice | NMN treatment restored mitochondrial oxidative capacity. nih.gov |

| Aged Mice | Restoring NAD+ levels counteracted the age-related decline in circadian rhythms. nmn.com |

Hepatic Metabolism and Steatosis

Mechanistically, NMN has been found to improve mitochondrial dysfunction and endoplasmic reticulum (ER) oxidative stress in the liver of high-fat diet-fed mice by increasing hepatic nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels. nih.gov This improvement is associated with enhanced fat digestion and absorption and stimulation of cholesterol metabolism signaling pathways, while impairing insulin resistance and fatty acid biosynthesis signaling pathways. nih.gov Furthermore, NMN treatment has been shown to prevent the ethanol-induced decrease in certain tricarboxylic acid (TCA) cycle metabolites, such as pyruvate and 2-oxoglutarate, which are key regulators of central carbon metabolism and are known to impact hepatic function, oxidative stress, and steatosis. researchgate.net

| Model | Key Findings | Reference |

|---|---|---|

| High-Fat Diet (HFD) Mice | Improved liver steatosis and insulin resistance. Enhanced fat digestion and absorption. | nih.gov |

| Diet-Induced Fatty Liver Disease Models in Mice | Reduced hepatic fat accumulation, improved insulin sensitivity, and decreased markers of liver inflammation. | caringsunshine.comvitabase.com |

| Ethanol-Induced Liver Damage Model in Mice | Prevented the decrease in TCA cycle metabolites (pyruvate, 2-oxoglutarate). | researchgate.net |

Renal Function Modulation

Preclinical evidence suggests a preventative role for NMN against the progression of chronic kidney disease (CKD) pathogenesis. In various mouse models, NMN supplementation has been shown to attenuate both histological and functional damage to the kidney. nih.gov For instance, in a mouse model of unilateral ureteral obstruction, NMN administration was found to reduce renal fibrosis and inflammation.

In models of cisplatin-induced acute kidney injury (AKI), NMN supplementation protected the kidneys by restoring NAD+ levels and increasing the activity of Sirtuin 1 (SIRT1), a key protein in cellular health. nih.gov This protective effect was observed in both young and aged mice, suggesting that NMN could mitigate age-associated susceptibility to AKI. nih.gov The benefits of NMN in these models were substantially diminished in mice lacking SIRT1, indicating the dependency of NMN's protective effects on this protein. nih.gov Furthermore, research has demonstrated that both NMN and another NAD+ precursor, nicotinamide riboside (NR), show similar efficacy in ameliorating kidney disease in a mouse model by significantly reducing molecular markers of kidney dysfunction such as creatinine and blood urea nitrogen (BUN). nad.com

| Model | Key Findings | Reference |

|---|---|---|

| Cisplatin-Induced Acute Kidney Injury (AKI) in Mice | Protected kidneys by restoring NAD+ levels and increasing SIRT1 activity. | nih.gov |

| Chronic Kidney Disease (CKD) Models in Mice | Attenuated histological and functional kidney damage. | nih.gov |

| Cisplatin-Treated Mice (Kidney Disease Model) | Significantly reduced levels of creatinine and BUN, markers of kidney dysfunction. | nad.com |

Intestinal Barrier Integrity

Preclinical studies indicate that NMN can positively influence the integrity of the intestinal barrier. In a mouse model of inflammatory bowel disease (IBD), NMN treatment was found to improve the morphology of the intestine, restore the function of the intestinal mucosal barrier, and reduce the expression of pro-inflammatory factors in the serum. researchgate.netlcsciences.com

Long-term NMN treatment in mice has been shown to increase the number of intestinal goblet cells and the thickness of the mucus layer, both of which are crucial for a healthy intestinal barrier. nmn.comresearchgate.net It also led to an increase in the expression of tight junction proteins. researchgate.net These findings suggest that NMN helps to reduce intestinal mucosal permeability and maintain the integrity of the mucosal barrier. nmn.comnih.gov Furthermore, NMN has been observed to modulate the gut microbiota, increasing the abundance of beneficial bacteria. researchgate.netresearchgate.net

| Model | Key Findings | Reference |

|---|---|---|

| Dextran Sodium Sulfate (DSS)-Induced Inflammatory Bowel Disease (IBD) in Mice | Improved intestinal morphology, restored intestinal mucosal barrier function, and reduced serum pro-inflammatory factors. | researchgate.netlcsciences.com |

| Long-Term NMN Treatment in Mice | Increased intestinal goblet cells, mucus thickness, and expression of tight junction proteins. Reduced intestinal mucosal permeability. | nmn.comresearchgate.netnih.gov |

Neurobiological Systems and Cognitive Function

Neuroprotective Mechanisms in Models of Neurodegeneration (e.g., Alzheimer's Disease, Parkinson's Disease)

In preclinical models of Alzheimer's disease, NMN has demonstrated significant neuroprotective effects. In a mouse model of Alzheimer's (APPswe/PS1dE9 mice), NMN treatment led to a significant decrease in the production of amyloid-beta (Aβ), a key component of the amyloid plaques found in the brains of Alzheimer's patients. alzdiscovery.org This was accompanied by a reduction in amyloid plaque burden, prevention of synapse loss, and a decrease in inflammatory responses. alzdiscovery.org In the same model, NMN was also found to restore mitochondrial respiratory function. alzdiscovery.org In a rat model of Alzheimer's induced by the infusion of Aβ, NMN treatment improved cognitive function. alzdiscovery.orgnih.gov

In cellular and animal models of Parkinson's disease, NMN has been shown to prevent the death of dopamine neurons by improving mitochondrial function. nad.com Dopaminergic neurons are the primary cells lost in Parkinson's disease, leading to the characteristic motor symptoms. nad.com By boosting NAD+ levels, NMN is believed to support the function of sirtuins, enzymes that play a crucial role in cellular health and longevity, which may be a key to treating age-related neurodegenerative diseases like Parkinson's. nad.com

| Disease Model | Animal/Cell Model | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | APPswe/PS1dE9 Mice | Decreased Aβ production, amyloid plaque burden, and synapse loss. Restored mitochondrial respiratory function. | alzdiscovery.org |

| Alzheimer's Disease | Rat model with intracerebroventricular infusion of Aβ | Improved cognitive function. | alzdiscovery.orgnih.gov |

| Parkinson's Disease | Mouse cells modeling Parkinson's Disease | Prevented neuron death by improving mitochondrial function. | nad.com |

Modulation of Neuroinflammation and Oxidative Stress in the Brain

NMN has been shown to exert beneficial effects on neuroinflammation and oxidative stress in the brain in various preclinical models. In a mouse model of Alzheimer's disease, NMN treatment significantly decreased inflammatory responses, as indicated by reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. alzdiscovery.org

In a mouse model of sepsis, a condition that can trigger systemic inflammation and cognitive impairments, NMN treatment was found to reduce brain inflammation and oxidative stress. nmn.com Specifically, NMN diminished the levels of pro-inflammatory molecules and reactive oxygen species (ROS) in the hippocampus, a brain region crucial for memory. nmn.com These effects were associated with the activation of SIRT1. nmn.com Furthermore, in a model of brain injury caused by intracranial hemorrhage, NMN has shown promise by inhibiting neuroinflammation and oxidative stress. researchgate.net

| Model | Key Findings | Reference |

|---|---|---|

| APPswe/PS1dE9 Mouse Model of Alzheimer's Disease | Decreased inflammatory responses (reduced IL-1β, IL-6, TNF-α). | alzdiscovery.org |

| Sepsis Mouse Model | Reduced brain inflammation and oxidative stress in the hippocampus. | nmn.com |

| Intracranial Hemorrhage Brain Injury Model | Inhibited neuroinflammation and oxidative stress. | researchgate.net |

Enhancing Neurovascular Coupling and Cerebral Blood Flow

Preclinical research has highlighted the potential of NMN to improve cerebrovascular function. Neurovascular coupling (NVC) is the process by which cerebral blood flow is adjusted to meet the metabolic demands of neuronal activity, and it is essential for healthy cognitive function. nih.gov In aged mice, which exhibit impaired NVC, NMN supplementation has been shown to rescue these responses. nih.govresearchgate.net

The mechanism behind this improvement appears to be an increase in endothelial nitric oxide (NO)-mediated vasodilation. nih.govresearchgate.net This restoration of NVC in aged mice following NMN treatment was associated with significantly improved spatial working memory and gait coordination. nih.govresearchgate.net These findings suggest that a decline in NAD+ availability with age contributes to cerebrovascular dysfunction, which in turn can exacerbate cognitive decline, and that NMN may help to counteract this process. nih.govresearchgate.net

| Model | Key Findings | Reference |

|---|---|---|

| Aged Mice | Rescued neurovascular coupling (NVC) responses by increasing endothelial nitric oxide (NO)-mediated vasodilation. | nih.govresearchgate.net |

| Aged Mice | Improved spatial working memory and gait coordination, associated with restored NVC. | nih.govresearchgate.net |

Impact on Neuronal Survival and Plasticity

Nicotinamide mononucleotide (β-NMN) has demonstrated significant neuroprotective effects in various preclinical models. Research indicates that β-NMN supports neuronal survival by improving energy metabolism and reducing cellular stress. In a rat model of Alzheimer's disease, administration of β-NMN was found to improve cognitive function and reduce neuronal cell death in the hippocampus. nih.gov This neuroprotective effect is linked to the enhancement of NAD+ levels, which can decrease the toxicity of Aβ oligomers, proteins that accumulate in the brains of Alzheimer's patients. nih.gov Studies have shown that β-NMN treatment can lead to a significant reduction in neuronal death, with one study observing a 65% decrease in cell death in treated Alzheimer's model rats compared to untreated controls. nih.gov

Furthermore, β-NMN has been shown to protect neurons from damage induced by severe hypoglycemia. In rat models of hypoglycemia-induced brain injury, β-NMN administration significantly reduced neuronal death by as much as 83% compared to controls receiving only glucose. plos.org This protective mechanism is critically dependent on NAD+, as inhibiting NAD+ synthesis reverses the beneficial effects of β-NMN. plos.org

The compound also plays a role in enhancing neuroplasticity. β-NMN is suggested to stimulate the production of brain-derived neurotrophic factor (BDNF), a key protein in supporting the survival of existing neurons and promoting the growth and differentiation of new neurons and synapses. nih.gov By boosting NAD+ levels, β-NMN supports the high energy demands of brain cells, which is essential for synaptic plasticity and the processes of learning and memory. nih.gov This is further supported by findings that β-NMN helps to maintain the integrity of neural circuits by activating sirtuins, a class of proteins involved in neuroprotection and longevity. nih.gov

| Model System | Key Findings | Reference |

| Rat Model of Alzheimer's Disease | Improved cognition, reduced neuronal cell death (~65%), lowered cellular stress. | nih.gov |

| Rat Model of Hypoglycemia | Reduced neuronal death by 83%, prevented cognitive impairment. | plos.org |

| Human Embryonic Stem Cell-derived Neurons | Increased NAD+ levels, improved cell survival in models of dysfunctional autophagy. | |

| General Preclinical Models | Stimulates Brain-Derived Neurotrophic Factor (BDNF), supporting synaptic plasticity. | nih.gov |

Cardiovascular Physiology

Endothelial Function and Vascular Health

Preclinical studies have established that β-NMN supplementation can reverse age-related vascular dysfunction. In aged mice, β-NMN treatment has been shown to restore carotid artery endothelium-dependent dilation (EDD) to levels observed in young mice. researchgate.net This improvement is largely attributed to the restoration of nitric oxide (NO) bioavailability, a critical molecule for vasodilation. nih.govresearchgate.net Research demonstrates that β-NMN supplementation significantly improves NO-mediated EDD in aged animals, suggesting a restoration of endothelial nitric oxide synthase (eNOS) function. nih.gov The mechanism involves β-NMN boosting NAD+ levels within the vasculature, which subsequently activates the NAD+-dependent deacetylase SIRT1, a key regulator of endothelial health. nih.govresearchgate.net In aged mice, NMN treatment was also found to improve neurovascular coupling, the process that increases cerebral blood flow in response to neural activity, which is crucial for cognitive function.

Attenuation of Oxidative Stress in Vascular Tissues

A primary mechanism through which β-NMN improves vascular health is by mitigating oxidative stress. Aging is associated with increased production of reactive oxygen species (ROS) in arteries, leading to endothelial dysfunction. Studies in aged mice have shown that β-NMN supplementation normalizes superoxide (B77818) production in the aorta. nih.govresearchgate.net Furthermore, β-NMN treatment markedly reduces the abundance of nitrotyrosine, a marker of oxidative damage, in the aortic tissue of old mice. nih.govresearchgate.net The reduction in oxidative stress is linked to the activation of SIRT1, which can upregulate antioxidant defense mechanisms. For instance, in vitro experiments have shown that incubating aortas from old mice with β-NMN increases the expression of manganese superoxide dismutase (MnSOD), a primary mitochondrial antioxidant enzyme. nih.gov By reducing the burden of oxidative stress, β-NMN helps preserve endothelial function and the structural integrity of blood vessels. nih.gov

Preclinical Models of Ischemia-Reperfusion Injury

β-NMN has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. In mouse models, administering β-NMN before ischemia or during reperfusion significantly reduces the infarct size, the area of dead tissue resulting from I/R. plos.orgnmn.com One study found that NMN injection 30 minutes before ischemia reduced the infarct size by approximately 44%. nmn.com The protective effect is mediated by the NAD+-dependent deacetylase SIRT1. plos.org β-NMN administration boosts cardiac NAD+ levels, which are typically depleted during ischemia, thereby enhancing SIRT1 activity. plos.orgnmn.com This activation leads to the deacetylation of downstream targets like FoxO1, contributing to the observed cardioprotection. plos.org The benefits of β-NMN are not limited to the heart; it has also been shown to prevent retinal dysfunction and suppress inflammation in mouse models of retinal I/R injury. mdpi.comnih.gov

Anti-Atherogenic Effects

β-NMN exhibits properties that may counteract the development of atherosclerosis, the hardening and narrowing of arteries due to plaque buildup. In mouse models of atherosclerosis, β-NMN supplementation has been shown to effectively suppress the formation of arterial plaques. nmn.com Research indicates that an 8-week treatment with β-NMN reduced arterial plaque formation by 38% and decreased fat deposition within these plaques by 43% in mice on a high-fat diet. nmn.com The anti-atherosclerotic effects are attributed to β-NMN's ability to reduce inflammation and oxidative stress within the aorta. nmn.com Furthermore, β-NMN administration in aged mice promotes an anti-aging and anti-atherogenic miRNA expression profile in the aorta, suggesting that it can epigenetically rejuvenate the vascular system. nih.gov

| Cardiovascular Area | Model System | Key Findings | Reference |

| Endothelial Function | Aged Mice | Restored endothelium-dependent dilation; Increased Nitric Oxide (NO) bioavailability. | nih.govresearchgate.net |

| Vascular Oxidative Stress | Aged Mice | Normalized superoxide production; Reduced aortic nitrotyrosine (oxidative damage marker). | nih.govresearchgate.net |

| Ischemia-Reperfusion | Mouse Heart | Reduced infarct size by up to 44%; Protection mediated by SIRT1 activation. | plos.orgnmn.com |

| Atherosclerosis | Mouse Model | Reduced arterial plaque formation by 38%; Decreased fat deposition in plaques by 43%. | nmn.com |

Reproductive Biology and Oocyte Quality

Research in preclinical models indicates that β-NMN can mitigate the age-related decline in female fertility. A primary factor in reproductive aging is the deterioration of oocyte (egg) quality, which is associated with decreased levels of NAD+. Studies in naturally aged mice have shown that β-NMN supplementation can effectively improve the quality of oocytes by restoring their NAD+ content. nmn.comuthever.com

Administration of β-NMN to aged female mice resulted in an increased number of ovulated oocytes and a higher maturation rate, while reducing the incidence of fragmentation, a sign of poor oocyte health. nmn.comuthever.com This improvement in oocyte quality translates to better reproductive outcomes. β-NMN supplementation was found to enhance the fertilization ability of aged oocytes and significantly promote the subsequent development of embryos, leading to a higher formation rate of blastocysts. nmn.comnih.gov

The underlying mechanism appears to involve the restoration of mitochondrial function. β-NMN supplementation in aged porcine oocytes significantly increased mitochondrial content and reduced levels of reactive oxygen species (ROS), indicating improved mitochondrial health and reduced oxidative stress. nih.gov Furthermore, β-NMN has been shown to protect oocytes from damage caused by environmental toxins, such as phthalates, by preventing mitochondrial dysfunction, DNA damage, and cell death. nmn.com These findings suggest that by restoring cellular NAD+ levels, β-NMN can rescue critical aspects of oocyte quality and function that decline with age. nmn.comnih.gov

Cutaneous Biology and Ultraviolet Radiation-Induced Damage Response

The mechanisms underlying these protective effects involve the modulation of oxidative stress and inflammatory responses. nih.govresearchgate.net NMN treatment has been shown to enhance the activity of antioxidant enzymes and increase the release of anti-inflammatory cytokines, while reducing the production of pro-inflammatory cytokines and hydrogen peroxide. nih.govresearchgate.net At a molecular level, NMN is suggested to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn upregulates the expression of downstream antioxidant genes. nih.govfrontiersin.org

A study combining NMN with Lactobacillus fermentum TKSN041 in mice exposed to UVB radiation reported a synergistic effect in mitigating skin damage. frontiersin.orgnmn.com This combination was found to preserve liver morphology and reduce pathological damage to the skin. frontiersin.orglongevitybox.co.uk It significantly increased the serum levels of antioxidant enzymes such as total superoxide dismutase (T-SOD) and catalase (CAT), as well as the anti-inflammatory cytokine interleukin-10 (IL-10). frontiersin.orglongevitybox.co.uk Conversely, it reduced the levels of markers of oxidative stress and inflammation, including malondialdehyde and tumor necrosis factor-alpha (TNF-α). longevitybox.co.uk In the skin, the combination therapy increased the levels of T-SOD, CAT, IL-10, Na+-K+-ATPase, and NAD+. frontiersin.orglongevitybox.co.uk

Furthermore, research has indicated that UV radiation activates both the synthesis of NMN via the enzyme nicotinamide phosphoribosyltransferase (NAMPT) and the consumption of its product, NAD+, by enzymes like poly ADP-ribose polymerase (PARP). nmn.com Supplementation with NMN has been shown to restore the cellular capacity to recover from UV-induced damage. nmn.com

| Model System | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Murine model of UVB-induced photodamage | NMN treatment blocked UVB-induced photodamage, maintained normal collagen structure, and reduced mast cell production. nih.govresearchgate.net | Regulation of oxidative stress and inflammatory responses via the AMPK signaling pathway. nih.govfrontiersin.org |

| Mice with UVB-induced skin damage | NMN combined with Lactobacillus fermentum TKSN041 reduced skin damage and increased antioxidant enzyme levels. frontiersin.orgnmn.com | Activation of the AMPK signaling pathway. frontiersin.orglongevitybox.co.uk |

| Human skin cells | UV radiation activates both NMN synthesis and NAD+ consumption; NMN supplementation aids recovery from UV damage. nmn.com | Restoration of NAD+ levels depleted by PARP activation. nmn.com |

Considerations in Oncology Research (e.g., impact on cancer cell metabolism and proliferation)

The role of NMN in oncology is a complex and multifaceted area of preclinical research, with studies reporting varied and sometimes contradictory findings depending on the cancer type, dosage, and experimental model.

Some research suggests that NMN does not promote tumor growth. For instance, a study on a lung cancer mouse model found that NMN did not prevent the formation of lung cancer, nor did it restrain or promote tumor growth. rsc.org Similarly, research on ovarian cancer models indicated that NMN did not encourage tumor growth. omre.co In the context of breast cancer, one study on nine breast cancer cell lines showed that NMN did not stimulate tumor growth. omre.co Another study found that NMN impeded the growth and metastasis of triple-negative breast cancer in immunodeficient mice. nmn.com

Conversely, other studies have raised concerns about the potential for NMN to support cancer cell proliferation. Since cancer cells have a high metabolic rate and rely on NAD+ for their growth and survival, there is a theoretical risk that increasing NAD+ levels with NMN could fuel tumor progression. purovitalis.comnovoslabs.com For example, one study indicated that continuous NMN supplementation might enhance the development and progression of UV-induced skin cancer in mice. creighton.eduresearchgate.net This study observed an increased tumor multiplicity and a higher mutation burden in NMN-supplemented mice exposed to UV radiation. creighton.eduresearchgate.net In vitro, NMN was also found to increase the proliferation and migration of cutaneous squamous cell carcinoma cells. creighton.eduresearchgate.net Research on glioblastoma has also suggested that the NAD+ pathway, for which NMN is a precursor, is overactive in this aggressive brain cancer and that an enzyme involved in NMN production, NAMPT, is associated with poorer patient outcomes. wustl.edu

Interestingly, some preclinical studies suggest a dose-dependent inhibitory effect of NMN on certain cancers. A study on lung adenocarcinoma found that high-dose NMN inhibited tumor growth both in vitro and in vivo by inducing a form of iron-dependent cell death called ferroptosis. healthspanx.org

Furthermore, there is emerging evidence that NMN may enhance the efficacy of cancer immunotherapies. purovitalis.com By boosting cellular NAD+ levels, NMN has been suggested to improve the effectiveness of treatments aimed at inhibiting the PD-L1 immune checkpoint. purovitalis.com

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Lung Cancer | Mouse xenograft model | NMN did not prevent tumor formation or affect tumor growth. | rsc.org |

| Lung Adenocarcinoma | In vitro and in vivo models | High-dose NMN inhibited tumor growth by promoting ferroptosis. | healthspanx.org |

| Breast Cancer | Nine breast cancer cell lines | NMN did not stimulate tumor growth. | omre.co |

| Triple-Negative Breast Cancer | Immunodeficient mice | NMN impeded tumor growth and metastasis. | nmn.com |

| UV-induced Skin Cancer | SKH-1 mice | NMN supplementation enhanced tumor development and progression. | creighton.eduresearchgate.net |

| Glioblastoma | Human glioblastoma cells | The NAD+ pathway, for which NMN is a precursor, is overactive and associated with poor prognosis. | wustl.edu |

Methodological Approaches and Future Directions in Nmn Research